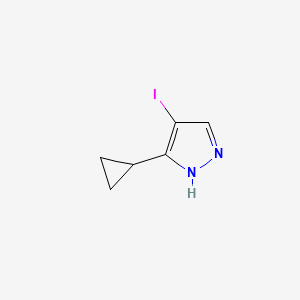

3-Cyclopropyl-4-iodo-2H-pyrazole

Vue d'ensemble

Description

3-Cyclopropyl-4-iodo-2H-pyrazole is a heterocyclic compound with the molecular formula C6H7IN2 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as multicomponent reactions and cycloadditions, can be adapted for large-scale production. These methods often employ catalysts and optimized reaction conditions to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling functional group diversification.

Nucleophilic Aromatic Substitution

-

Grignard Reagents : Reaction with isopropylmagnesium chloride at 0°C yields 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (83% yield) .

-

Boronate Formation : Treatment with isopropyl boronate under palladium catalysis produces boronic ester derivatives for cross-coupling .

Transition-Metal-Mediated Cross-Couplings

Oxidative Dehydrogenative Couplings

Under oxidative conditions, the compound participates in radical-mediated couplings:

-

Azopyrrole Synthesis : Using tert-butyl hydroperoxide (TBHP) and I₂, 4-iodopyrazoles couple with pyrazol-5-amines to form azopyrroles (89% yield) .

-

Mechanism : TBHP generates tert-butoxy radicals, facilitating iodination and subsequent C–N bond formation .

Cycloaddition Reactions

The pyrazole ring engages in cycloadditions to construct fused heterocycles:

-

With Alkynes : Cycloaddition with terminal alkynes via Pd catalysis forms pyrazolo[1,5-a]pyrimidines .

-

With α,β-Alkynic Tosylhydrazones : Copper-mediated trifluoromethylation yields 4-(trifluoromethyl)pyrazoles under mild conditions .

Oxidation and Reduction

-

Oxidation : Bromine-mediated oxidation converts pyrazoline intermediates to pyrazoles.

-

Reduction : Catalytic hydrogenation or hydride donors reduce the pyrazole ring, though specific data for this derivative require further study.

Functionalization via C–H Activation

Palladium-catalyzed C–H arylation at the 6-position of pyrazolo[1,5-a]pyrimidines is achieved using hexafluoroisopropanol (HFIP) as a solvent .

Iodination and Halogen Exchange

-

Iodination : Treatment with ICl and Li₂CO₃ introduces iodine at the 4-position .

-

Halogen Exchange : Bromine or chlorine can replace iodine under electrophilic conditions, though yields depend on steric and electronic factors.

Stability and Degradation

Applications De Recherche Scientifique

Scientific Research Applications

- Medicinal Chemistry The unique structure of 3-Cyclopropyl-4-iodo-2H-pyrazole makes it a candidate for drug discovery and development. Pyrazole derivatives have demonstrated diverse biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties . Certain pyrazole derivatives are clinically used as nonsteroidal anti-inflammatory drugs .

- Materials Science this compound can serve as a building block in synthesizing advanced materials with specific properties like conductivity and fluorescence.

- Biological Studies This compound can be employed to study its effects on various biological targets and pathways. Pyrazole derivatives have shown potential in modulating various biological pathways, making them candidates for therapeutic applications.

Antimicrobial Effects

Pyrazole derivatives, including this compound, exhibit antimicrobial activity. For example, certain pyrazole derivatives have demonstrated efficacy against bacterial strains, including E. coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 75% |

| This compound | S. aureus | 70% |

Anti-inflammatory Activity

Many pyrazole derivatives have demonstrated anti-inflammatory activities .

Anticancer Activity

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-4-iodo-2H-pyrazole is not well-documented. pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The specific pathways and targets involved in the compound’s effects would require further investigation through experimental studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Cyclopropyl-4-iodo-2H-pyrazole include other pyrazole derivatives, such as:

4-Iodopyrazole: A related compound with similar chemical properties.

3,5-Diaryl-4-bromo-3H-pyrazoles: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Activité Biologique

3-Cyclopropyl-4-iodo-2H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyrazole ring with a cyclopropyl group at the 3-position and an iodine atom at the 4-position. This unique structure enhances its reactivity and potential therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity through various pathways depending on the biological context. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory contexts, it may modulate signaling pathways involved in inflammation.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus . The compound's ability to disrupt bacterial enzyme function is a key factor in its antimicrobial efficacy.

2. Anticancer Properties

The anticancer potential of this compound has been investigated extensively. Pyrazole derivatives are known to inhibit cancer cell proliferation through mechanisms such as the modulation of kinase pathways involved in cell growth and survival. Specific studies have highlighted its effectiveness against various cancer cell lines, suggesting a promising role in cancer therapeutics .

3. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties similar to other pyrazole derivatives. Research has shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that this compound exhibited comparable or superior activity against certain bacterial strains compared to traditional antibiotics.

Case Study 2: Cancer Cell Proliferation

A series of experiments evaluated the effect of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast and lung cancer models, indicating its potential as a chemotherapeutic agent.

Data Tables

Propriétés

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRBOUPCQZBZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.